
2-(4-Chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one, commonly known as CDMT, is a chemical compound that has gained significant attention in the field of organic chemistry due to its versatile applications. CDMT is a white crystalline powder that is soluble in most organic solvents, and it is commonly used as a coupling reagent in peptide synthesis.
作用机制
CDMT acts as a coupling reagent by activating the carboxyl group of the amino acid or peptide to be coupled. The activated carboxyl group then reacts with the amino group of the incoming amino acid or peptide, forming a peptide bond. CDMT is particularly effective in coupling acid-sensitive amino acids, as it does not require the use of harsh conditions that can lead to side reactions or product degradation.
Biochemical and Physiological Effects:
As a chemical compound, CDMT does not have any known biochemical or physiological effects. However, its use in peptide synthesis can have significant implications for biological research, as peptides are important molecules involved in a wide range of biological processes.
实验室实验的优点和局限性
The use of CDMT as a coupling reagent offers several advantages over other coupling reagents. It is highly efficient and selective, and it does not require the use of harsh conditions that can lead to side reactions or product degradation. However, CDMT does have some limitations. It is relatively expensive compared to other coupling reagents, and it is not effective for coupling certain amino acids, such as proline.
未来方向
There are several potential future directions for research involving CDMT. One area of interest is the development of new coupling reagents that are more efficient and selective than CDMT. Another area of interest is the use of CDMT in the synthesis of novel peptide-based therapeutics, such as antimicrobial peptides and peptide vaccines. Additionally, the use of CDMT in the synthesis of PNAs could lead to the development of new diagnostic and therapeutic tools for genetic diseases.
合成方法
The synthesis of CDMT involves the reaction of 4-chlorophenyl isocyanate with 2,4-pentanedione in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form CDMT. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
科学研究应用
CDMT has found widespread use in peptide synthesis as a coupling reagent. It is commonly used in the synthesis of peptides containing acid-sensitive amino acids, such as aspartic acid and glutamic acid. CDMT is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and molecular diagnostics.
属性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C10H12ClN3O/c1-10(2)12-9(15)14(13-10)8-5-3-7(11)4-6-8/h3-6,13H,1-2H3,(H,12,15) |
InChI 键 |
ZQAJNJUOCBBHEO-UHFFFAOYSA-N |
SMILES |
CC1(NC(=O)N(N1)C2=CC=C(C=C2)Cl)C |
规范 SMILES |
CC1(NC(=O)N(N1)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




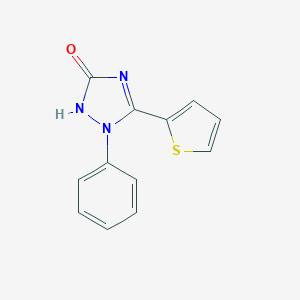
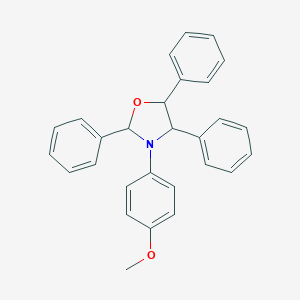
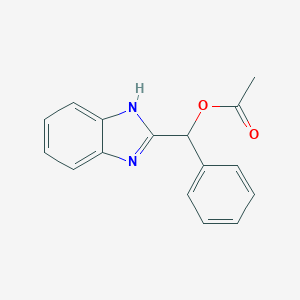
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
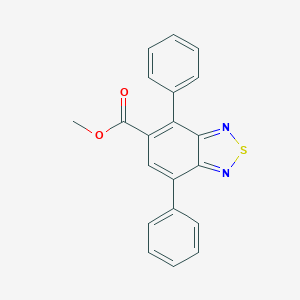
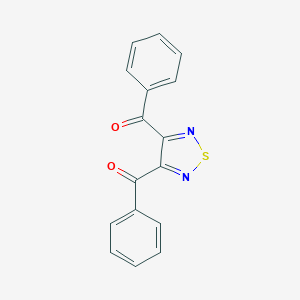
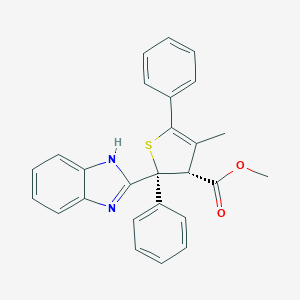
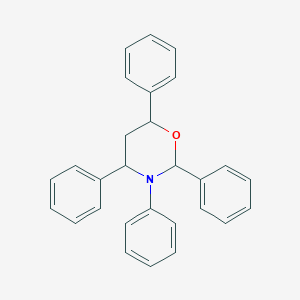

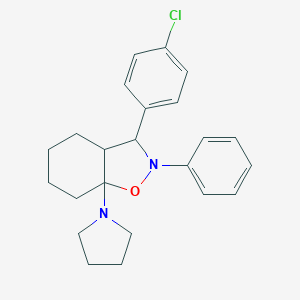
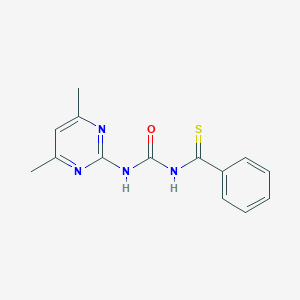

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)